Cas no 1344319-09-0 (2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine)

2-(4-Fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine is a fluorinated pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 4-fluorophenyl group and a 1-methyl-1H-pyrazol-5-yl moiety linked via an ethanamine backbone, offering a versatile scaffold for further functionalization. Its structural characteristics suggest utility as an intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders or receptor modulation. The fluorine substitution enhances metabolic stability and binding affinity, while the pyrazole ring contributes to favorable pharmacokinetic properties. This compound is of interest for exploratory studies in drug discovery due to its balanced lipophilicity and potential for selective interactions with biological targets.
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine structure
1344319-09-0 structure
Product name:2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine
CAS No:1344319-09-0
MF:C12H14FN3
MW:219.258065700531
CID:6232481
PubChem ID:63961187

2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • AKOS013276867
    • 1344319-09-0
    • EN300-7546589
    • 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine
    • Inchi: 1S/C12H14FN3/c1-16-12(6-7-15-16)11(14)8-9-2-4-10(13)5-3-9/h2-7,11H,8,14H2,1H3
    • InChI Key: CTHKFCJQBXEHHL-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CC(C1=CC=NN1C)N

Computed Properties

  • Exact Mass: 219.11717562g/mol
  • Monoisotopic Mass: 219.11717562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 43.8Ų

2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7546589-1.0g
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine
1344319-09-0 95.0%
1.0g
$914.0 2025-02-24
Enamine
EN300-7546589-2.5g
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine
1344319-09-0 95.0%
2.5g
$1791.0 2025-02-24
Enamine
EN300-7546589-5.0g
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine
1344319-09-0 95.0%
5.0g
$2650.0 2025-02-24
Enamine
EN300-7546589-0.25g
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine
1344319-09-0 95.0%
0.25g
$840.0 2025-02-24
Enamine
EN300-7546589-0.5g
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine
1344319-09-0 95.0%
0.5g
$877.0 2025-02-24
Enamine
EN300-7546589-0.1g
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine
1344319-09-0 95.0%
0.1g
$804.0 2025-02-24
Enamine
EN300-7546589-10.0g
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine
1344319-09-0 95.0%
10.0g
$3929.0 2025-02-24
Enamine
EN300-7546589-0.05g
2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine
1344319-09-0 95.0%
0.05g
$768.0 2025-02-24

Additional information on 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine

Research Brief on 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine (CAS: 1344319-09-0)

2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine (CAS: 1344319-09-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. The presence of both a fluorophenyl group and a methylpyrazole moiety suggests its potential as a scaffold for drug development, with possible applications in neurological and psychiatric disorders.

Recent studies have focused on the synthesis and pharmacological evaluation of 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine. Researchers have employed advanced synthetic techniques, including multi-step organic synthesis and catalytic methods, to optimize the yield and purity of this compound. The compound's structural elucidation has been confirmed through spectroscopic methods such as NMR, MS, and X-ray crystallography, ensuring its chemical integrity and reproducibility for further studies.

Pharmacological investigations have revealed that 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine exhibits notable activity as a modulator of serotonin and dopamine receptors. Preliminary in vitro and in vivo studies indicate its potential efficacy in treating conditions such as depression, anxiety, and Parkinson's disease. The compound's ability to cross the blood-brain barrier (BBB) has been a key focus, with researchers exploring its pharmacokinetic properties to enhance bioavailability and reduce off-target effects.

In addition to its therapeutic potential, the safety profile of 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine has been under scrutiny. Toxicity studies, including acute and sub-chronic dosing in animal models, have demonstrated a favorable safety margin, with no significant adverse effects reported at therapeutic doses. These findings support its progression to further preclinical and clinical development stages.

The compound's mechanism of action is currently being elucidated through molecular docking studies and receptor binding assays. Early data suggest that it may act as a partial agonist or allosteric modulator at specific receptor sites, offering a nuanced approach to CNS modulation. This could potentially reduce the side effects commonly associated with traditional receptor agonists or antagonists.

Future research directions for 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine include optimizing its formulation for improved delivery, exploring its potential in combination therapies, and expanding its therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development, with the aim of bringing a novel therapeutic agent to market in the coming years.

In conclusion, 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine (CAS: 1344319-09-0) represents a promising candidate in the field of CNS drug discovery. Its unique chemical structure, combined with its favorable pharmacological and safety profiles, positions it as a valuable compound for further investigation. Continued research and development efforts will be crucial in unlocking its full therapeutic potential and addressing unmet medical needs in neurological and psychiatric disorders.

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.